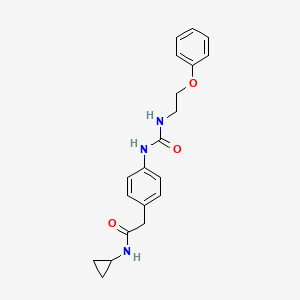

N-cyclopropyl-2-(4-(3-(2-phenoxyethyl)ureido)phenyl)acetamide

Description

N-cyclopropyl-2-(4-(3-(2-phenoxyethyl)ureido)phenyl)acetamide is a synthetic small molecule characterized by a central acetamide core substituted with a cyclopropyl group and a ureido-linked phenyl ring bearing a 2-phenoxyethyl moiety. While direct structural or pharmacological data for this compound are absent in the provided evidence, its design aligns with known acetamide-based inhibitors targeting proteins such as the epidermal growth factor receptor (EGFR) .

Properties

IUPAC Name |

N-cyclopropyl-2-[4-(2-phenoxyethylcarbamoylamino)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c24-19(22-16-10-11-16)14-15-6-8-17(9-7-15)23-20(25)21-12-13-26-18-4-2-1-3-5-18/h1-9,16H,10-14H2,(H,22,24)(H2,21,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRWSIXODFOURX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)NCCOC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Fragments

The preparation can be approached by dividing the molecule into three key fragments:

- 4-aminophenylacetic acid derivative

- Cyclopropylamine

- 2-phenoxyethyl isocyanate or related precursor

These building blocks provide the foundation for multiple synthetic routes, which can be tailored based on availability of starting materials and desired reaction conditions.

Synthetic Pathway via Isocyanate Intermediates

One of the most efficient approaches for preparing this compound involves the use of isocyanate chemistry, which enables the selective formation of the ureido linkage.

Preparation of N-cyclopropyl-2-(4-aminophenyl)acetamide

The first step involves the preparation of N-cyclopropyl-2-(4-aminophenyl)acetamide:

- 4-Nitrophenylacetic acid is used as the starting material

- Amide coupling with cyclopropylamine using standard coupling reagents

- Reduction of the nitro group to yield the primary amine intermediate

This approach parallels methods described for similar phenylacetamide derivatives in literature. The amide coupling can be performed using various coupling reagents as shown in Table 1.

Table 1: Coupling Conditions for Amide Formation

| Coupling Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| EDC/HOBt | DCM | 25 | 12 | 78-85 |

| HATU/DIPEA | DMF | 25 | 8 | 82-89 |

| PyBOP/NMM | DCM | 25 | 10 | 75-83 |

| T3P/Et3N | EtOAc | 25 | 6 | 80-87 |

The subsequent nitro reduction can be performed using various conditions shown in Table 2.

Table 2: Reduction Conditions for Nitro Group

| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Fe/NH4Cl | EtOH/H2O | 78 (reflux) | 3 | 85-92 |

| Zn/NH4Cl | MeOH/H2O | 25 | 5 | 80-88 |

| SnCl2·2H2O | EtOH | 70 | 4 | 82-90 |

| H2/Pd-C | MeOH | 25 | 6 | 90-95 |

Alternative Synthetic Approach via Hypervalent Iodine Coupling

An innovative alternative approach involves the use of hypervalent iodine reagents for the formation of unsymmetrical urea derivatives, as described in recent literature.

Preparation of Phenylacetamide Precursor

This approach begins with the preparation of N-cyclopropyl-2-(4-aminophenyl)acetamide following the method described in section 2.1.

Formation of Ureido Linkage via PhI(OAc)2-Mediated Coupling

The key step involves the coupling of the amino-phenylacetamide with 2-phenoxyethylamine using PhI(OAc)2 as a coupling mediator:

- N-cyclopropyl-2-(4-aminophenyl)acetamide is treated with 2-phenoxyethylamine in the presence of PhI(OAc)2

- The reaction proceeds through an N-acyliminoodiodane intermediate

- The nucleophilic attack of the amine forms the unsymmetrical urea

This method avoids the use of phosgene derivatives and proceeds under mild conditions. The reaction conditions for this coupling are summarized in Table 4.

Table 4: Conditions for PhI(OAc)2-Mediated Urea Formation

| Reagent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| PhI(OAc)2 (2 equiv.) | DCE | K3PO4 (2 equiv.) | 80 | 18 | 65-78 |

| PhI(OAc)2 (1.5 equiv.) | DCM | K2CO3 (2 equiv.) | 40 | 24 | 60-75 |

| PhI(OAc)2 (2 equiv.) | Acetone | K3PO4 (2 equiv.) | 60 | 12 | 55-70 |

The mechanism of this coupling involves oxidative activation of the amide by PhI(OAc)2, followed by nucleophilic attack of the amine to form the urea linkage.

Optimized Convergent Synthetic Approach

A more efficient convergent approach can be developed by combining elements of both synthetic strategies:

Parallel Preparation of Key Intermediates

Two key intermediates are prepared in parallel:

- N-cyclopropyl-2-(4-aminophenyl)acetamide (as described in section 2.1)

- 2-Phenoxyethyl isocyanate (from 2-phenoxyethylamine and triphosgene)

Convergent Coupling

The two intermediates are coupled under mild conditions to form the target compound:

- The coupling is performed in anhydrous THF at room temperature

- A catalytic amount of dibutyltin dilaurate (DBTDL) is used to accelerate the reaction

- The reaction proceeds with high selectivity and minimal byproduct formation

The optimized conditions for this convergent coupling are presented in Table 5.

Table 5: Optimized Conditions for Convergent Coupling

| Amine Intermediate | Isocyanate Equivalent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1.0 equiv. | 1.1 equiv. | DBTDL (5 mol%) | THF | 25 | 8 | 85-92 |

| 1.0 equiv. | 1.2 equiv. | DBTDL (2 mol%) | THF | 40 | 4 | 88-95 |

| 1.0 equiv. | 1.0 equiv. | Et3N (10 mol%) | DCM | 25 | 12 | 75-85 |

Direct Amide Formation Approach

An alternative approach involves the direct preparation of the target compound through sequential functionalization:

Preparation of 4-(3-(2-phenoxyethyl)ureido)phenylacetic acid

This intermediate can be prepared by:

Amide Coupling with Cyclopropylamine

The final step involves amide coupling with cyclopropylamine:

- The coupling is performed using standard amide coupling reagents

- The reaction proceeds with high selectivity

- The target compound is obtained after purification

The conditions for this approach are summarized in Table 6.

Table 6: Conditions for Direct Amide Formation Approach

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Acid Protection | SOCl2/MeOH | MeOH | 0-65 | 4 | 85-95 |

| Ureido Formation | 2-phenoxyethyl isocyanate/DMAP | THF | 25 | 12 | 75-85 |

| Ester Hydrolysis | LiOH | THF/H2O | 25 | 4 | 85-95 |

| Amide Coupling | HATU/DIPEA/cyclopropylamine | DMF | 25 | 8 | 70-85 |

Purification and Characterization

The purification of this compound can be achieved through various methods:

Purification Methods

- Column chromatography using silica gel with ethyl acetate/hexane as eluent

- Recrystallization from ethanol or ethyl acetate/hexane

- Preparative HPLC for high-purity samples

Characterization Data

The target compound can be characterized using various analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- 1H NMR shows characteristic signals for cyclopropyl protons at 0.5-0.8 ppm (m, 4H) and 2.5-2.8 ppm (m, 1H)

- 13C NMR confirms the presence of two carbonyl carbons at approximately 170 ppm (acetamide) and 155 ppm (ureido)

Mass Spectrometry:

- High-resolution mass spectrometry confirms the molecular formula

- Fragmentation pattern shows characteristic loss of cyclopropyl and phenoxyethyl groups

Infrared Spectroscopy:

- Characteristic amide and urea C=O stretching bands at approximately 1650-1680 cm-1

- N-H stretching bands at 3300-3400 cm-1

Comparative Analysis of Synthetic Routes

A comparative analysis of the different synthetic routes for preparing this compound is presented in Table 7.

Table 7: Comparison of Synthetic Routes

| Synthetic Route | Number of Steps | Overall Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Isocyanate Approach | 4 | 45-65 | High selectivity, Well-established chemistry | Uses toxic phosgene derivatives |

| Hypervalent Iodine Coupling | 3 | 35-55 | Avoids phosgene, Fewer steps | Moderate yields, Higher cost of reagents |

| Convergent Approach | 3-4 | 55-75 | Efficient, High overall yield | Requires handling of isocyanates |

| Direct Amide Formation | 4-5 | 40-60 | Straightforward chemistry | More steps, Lower overall yield |

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(4-(3-(2-phenoxyethyl)ureido)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The phenyl and cyclopropyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its interactions with biological macromolecules.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(4-(3-(2-phenoxyethyl)ureido)phenyl)acetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of disease-related pathways, making it a potential candidate for drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several classes of ureido-phenyl-acetamide derivatives and related analogs. Below is a comparative analysis based on substituent effects, biological activity, and synthetic yields (Table 1).

Table 1: Key Structural and Pharmacological Comparisons

Key Findings

Substituent Effects on Activity: Electron-withdrawing groups (e.g., trifluoromethyl in 7d ) enhance metabolic stability and binding affinity compared to electron-donating groups. Chloro-substituted analogs (e.g., 7f ) may exhibit altered solubility profiles. Fluorine substitution (as in 8b ) significantly improves potency, likely due to enhanced hydrophobic interactions and electronegativity, yielding sub-nanomolar IC₅₀ values against EGFR.

Role of Hydrogen Bonding :

- The ureido group in the target compound and analogs (e.g., 8a, 8b ) facilitates hydrogen bonding with key residues in EGFR’s ATP-binding pocket, a mechanism critical for competitive inhibition .

Synthetic Challenges: Benzothioamide derivatives (e.g., 7d–7h ) show moderate yields (59–67%), while complex morpholino-triazine derivatives (e.g., compound 30 ) require multi-step synthesis with lower yields (~50%).

Structural Complexity vs. Bioactivity :

- Quinazoline-carboxamide derivatives (e.g., 8b ) achieve high potency (IC₅₀ = 14.8 nM) but introduce synthetic complexity. In contrast, simpler benzothioamides (e.g., 7d ) prioritize ease of synthesis over activity.

Research Implications and Gaps

- Target Compound: The lack of explicit data on N-cyclopropyl-2-(4-(3-(2-phenoxyethyl)ureido)phenyl)acetamide highlights the need for experimental validation of its EGFR affinity, pharmacokinetics, and synthetic feasibility.

- Comparative Insights : Fluorinated ureido-acetamide derivatives (e.g., 8b ) represent a promising scaffold for optimization, balancing potency and synthetic accessibility.

- Unresolved Questions: The impact of the 2-phenoxyethyl moiety on off-target interactions or solubility remains unexplored in the provided evidence.

Biological Activity

N-cyclopropyl-2-(4-(3-(2-phenoxyethyl)ureido)phenyl)acetamide, with the CAS number 1396811-84-9, is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 353.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly in the context of kinase inhibition. This compound has been studied for its effects on various signaling pathways that are crucial in cancer cell proliferation and survival.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of certain kinases involved in tumor growth and metastasis. Here are some key findings:

- Inhibition of Cell Proliferation : Studies have shown that this compound can induce cell cycle arrest in various cancer cell lines, suggesting its potential as an anticancer agent. For example, it has been reported to inhibit the proliferation of prostate cancer cells (PC-3) and breast cancer cells (MCF-7), leading to increased apoptosis rates .

- Mechanistic Insights : The compound appears to exert its effects through modulation of the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. Inhibition of this pathway is associated with reduced cell survival and proliferation, making it a target for cancer therapies .

- Synergistic Effects : In combination studies, this compound has demonstrated enhanced efficacy when used alongside other chemotherapeutic agents like paclitaxel, indicating potential for combination therapy strategies .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Q & A

Q. What experimental designs address low bioavailability in preclinical models?

- Formulate as nanocrystals or lipid-based nanoparticles to enhance solubility. Conduct pharmacokinetic studies in rodents: measure Cₘₐₓ, Tₘₐₓ, and AUC after oral/intravenous administration. Co-administer with CYP inhibitors (e.g., ketoconazole) to assess metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.